(Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of furan compounds, which are part of the structure of the compound, can be achieved through various methods. For instance, a mild oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . Gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles take place in an aqueous medium within nanomicelles . Au nanoparticles supported on TiO2 catalyze a cycloisomerization of conjugated allenones into furans under very mild conditions .Molecular Structure Analysis
The molecular structure of the compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is attached to a 2,3-dichlorophenyl group and a thiazolidinone group.Chemical Reactions Analysis
The chemical reactions involving furan compounds are diverse. For example, the elimination pathway of stereochemically defined β-halovinyl ketones has been investigated using a mild base, NEt3, leading to the formation of allenyl ketones and propargyl ketones . In the presence of CuCl as a catalyst, the elimination reaction of β-chlorovinyl ketones enables a one-pot synthesis of 2,5-disubstituted furans .Properties
IUPAC Name |
4-[(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4S2/c19-12-4-1-3-11(16(12)20)13-7-6-10(25-13)9-14-17(24)21(18(26)27-14)8-2-5-15(22)23/h1,3-4,6-7,9H,2,5,8H2,(H,22,23)/b14-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKLJYLKOLVHW-ZROIWOOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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